molecular formula C15H17N3 B2427033 N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide CAS No. 477873-03-3

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Cat. No. B2427033
CAS RN: 477873-03-3
M. Wt: 239.322
InChI Key: NFYMAGGQVBTMMK-UHFFFAOYSA-N
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Description

“N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide” is a chemical compound with the molecular formula C15H17N3 . It is also known by its CAS number 477873-03-3.


Molecular Structure Analysis

The molecular structure of “N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide” consists of 15 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The average mass of the molecule is 239.316 Da, and the monoisotopic mass is 239.142242 Da .

Scientific Research Applications

Catalytic Synthesis Applications

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is utilized in catalysis, specifically in the synthesis of complex organic compounds. For instance, it has been used in copper-catalyzed processes to promote clean synthesis of isoxazoles, offering an alternative green method for constructing isoxazole derivatives (Khalifeh et al., 2018).

Ligand Synthesis and Complexation

This compound plays a role in the formation of ligands for palladium and platinum complexes, as evidenced in the creation of new ligands through click reactions (Schweinfurth et al., 2009). Additionally, it contributes to the synthesis of pyridinecarboxamidato complexes of nickel, which are significant in ethylene polymerization (Lee et al., 2001).

Applications in Polymer Science

In the field of polymer science, it's used in the synthesis of polymerizable carbodiimides bearing a terminal vinyl group. This synthesis process involves the creation of vinyl polymers with carbodiimide units as pendants, potentially acting as dehydrative coupling agents (Kamogawa et al., 1979).

Applications in Bioengineering

This compound is also significant in bioengineering, particularly in the nondestructive release of biological cells and proteins from poly(N-isopropyl acrylamide) (pNIPAM) substrates. This application is critical for various bioengineering processes, such as cell sheet engineering and the study of tumor-like spheroids (Cooperstein & Canavan, 2010).

Applications in Organic Electronics

Moreover, the compound finds application in the synthesis of luminescent metal complexes, which are important for organic electronics, specifically in organic light-emitting device (OLED) technology (Williams, 2009).

properties

IUPAC Name

N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12(2)17-15(13-7-4-3-5-8-13)18-14-9-6-10-16-11-14/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMAGGQVBTMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

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